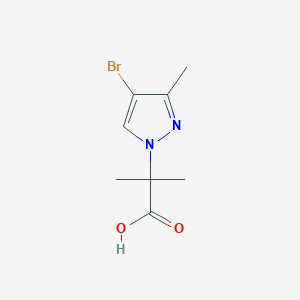
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: is an organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the bromination of 3-methyl-1H-pyrazole followed by a coupling reaction with 2-methylpropanoic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
Uniqueness: 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions in various applications .
生物活性
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, has shown promise in various pharmacological applications, including antibacterial and anti-inflammatory effects.
The chemical formula for this compound is C8H11BrN2O2, with a molecular weight of 233.06 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C8H11BrN2O2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound, particularly against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various derivatives of the compound:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Among these, compound 5d exhibited the highest potency, indicating that modifications to the pyrazole structure can significantly enhance antibacterial efficacy .
Anti-inflammatory and Analgesic Effects
In addition to its antibacterial properties, in vitro studies have suggested that this compound possesses notable anti-inflammatory and analgesic activities. For instance, a related pyrazolone derivative was found to have a percentage inhibition of inflammation at 69.56%, outperforming the standard drug indomethacin with a percentage inhibition of 66.24% .
Case Studies and Research Findings
A comprehensive study investigated the biological activity of several pyrazolone derivatives, including our compound of interest. The research utilized both in silico and in vitro methodologies to assess bioactivity:
- In Silico Studies : Various cheminformatics tools predicted favorable pharmacokinetic profiles and bioactivity scores for the compound.
- In Vitro Testing : The compound was tested against common pathogens, yielding significant antibacterial activity with an MIC as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
属性
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAOUFBTSUVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














